1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea
Description
1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative characterized by a benzyl group at the N1-position and a piperidin-4-ylmethyl moiety substituted with a 3-cyanopyridin-2-yl group at the N3-position.
Properties
IUPAC Name |
1-benzyl-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-13-18-7-4-10-22-19(18)25-11-8-17(9-12-25)15-24-20(26)23-14-16-5-2-1-3-6-16/h1-7,10,17H,8-9,11-12,14-15H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDIOVOITLRWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
The primary target of “1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea” is Cyclin-Dependent Kinase 12 (CDK12). CDK12 plays a key role in the coordination of transcription with elongation and mRNA processing. Mutations in CDK12 found in tumors and its inhibition can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors.
Mode of Action:
The compound interacts with CDK12, inhibiting its activity. This inhibition disrupts the normal function of CDK12, leading to a decrease in the coordination of transcription with elongation and mRNA processing. This disruption can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors.
Scientific Research Applications
The biological activity of 1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea has been investigated in several studies, revealing its potential as a pharmacological agent.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
Neurological Disorders
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and depression. Its acetylcholinesterase inhibitory activity may enhance cognitive function in patients with neurodegenerative diseases .
Cancer Research
Research has indicated that compounds with structural similarities to this compound may exhibit anticancer properties by inhibiting specific molecular targets involved in tumor growth . Ongoing studies are exploring its efficacy in cancer models.
Case Studies
Several case studies have documented the effects of this compound:
- Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive performance in animal models of Alzheimer's disease by enhancing cholinergic transmission .
- Antitumor Activity : In vitro assays showed that this compound inhibited the proliferation of cancer cell lines, suggesting potential use as an anticancer agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding amine derivatives. For example:
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Acidic Hydrolysis : In HCl (6 M, reflux, 12 h), the urea bond cleaves to form 1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine and benzylamine hydrochloride.
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Basic Hydrolysis : Treatment with NaOH (2 M, 80°C, 8 h) generates 1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid and benzylurea.
Table 1: Hydrolysis Reaction Conditions
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Acidic | 6 M HCl, reflux, 12 h | Amine + Benzylamine HCl | 85–90 | |
| Basic | 2 M NaOH, 80°C, 8 h | Carboxylic acid + Benzylurea | 75–80 |
Alkylation and Arylation
The piperidine nitrogen and benzyl group participate in alkylation/arylation reactions:
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Piperidine N-Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 60°C, 6 h) to form a quaternary ammonium derivative.
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Benzyl Group Arylation : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C) introduces aryl substituents at the benzyl position .
Table 2: Alkylation/Arylation Parameters
Nucleophilic Substitution
The cyanopyridine group facilitates nucleophilic substitutions:
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Fluoride Displacement : Reacts with KF (DMF, 120°C, 24 h) to replace the cyano group with fluorine .
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Ammonia Substitution : Treatment with NH₃ (MeOH, 60°C, 48 h) yields the corresponding amidine derivative.
Reductive Amination
The primary amine generated from urea hydrolysis undergoes reductive amination with aldehydes/ketones (NaBH₃CN, MeOH, RT) to form secondary amines . For example:
Buchwald–Hartwig Amination
The aryl bromide intermediate (from Suzuki coupling) participates in cross-couplings with amines (Pd₂(dba)₃, Xantphos, 110°C) to introduce amino groups .
Table 3: Catalytic Amination Data
| Substrate | Amine | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| Aryl bromide | Piperazine | Pd₂(dba)₃/Xantphos | 89 | |
| Aryl bromide | Azetidine | Pd₂(dba)₃/Xantphos | 78 |
Stability Under Oxidative Conditions
The cyanopyridine group is resistant to oxidation (H₂O₂, 25°C, 24 h), while the benzyl group oxidizes to benzoic acid under stronger conditions (KMnO₄, H₂SO₄).
Key Findings:
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Hydrolysis Dominance : The urea bond is the most reactive site, with acidic conditions favoring efficient cleavage.
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Cyanopyridine Versatility : The cyano group enables diverse substitutions, expanding functionalization options .
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Catalytic Efficiency : Pd-based systems achieve high yields in cross-couplings (e.g., 89% in Buchwald–Hartwig amination) .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and related urea derivatives:
Key Observations :
- Rigidity vs. Flexibility : The target compound lacks the rigid polycyclic systems seen in compounds 11 (benzohomoadamantane) and 18 (oxaadamantane), which may influence binding pocket compatibility .
- Electron-Withdrawing Groups: The 3-cyanopyridin-2-yl group in the target compound introduces electron-withdrawing properties, contrasting with the electron-rich morpholine and indole groups in compound 31 .
- Hydrogen Bonding Potential: Urea moieties in all compounds serve as hydrogen bond donors/acceptors, but substituents like sulfonyl (compound 11) or triazine (compound 18) add distinct pharmacophoric features .
Physicochemical and Analytical Data
- Compound 11 : Elemental analysis (C: 72.33%, H: 8.40%, N: 8.83%) aligns with its molecular formula (C28H39N3O3), suggesting high purity. HRMS further validates the structure .
- Compound 31 : Synthesized via van Duzer’s procedure, emphasizing reductive amination without purification intermediates, which may affect yield compared to the target compound .
- Compound 18: Relies on triazine modification, a strategy that could be adapted for introducing cyanopyridine groups in the target compound .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition: Cyanopyridine groups (as in the target compound) are common in kinase inhibitors (e.g., c-Met inhibitors), whereas triazine (compound 18) and adamantane (compound 11) systems may target proteases or GPCRs .
- Solubility and Bioavailability : The morpholine group in compound 31 enhances solubility, whereas the lipophilic benzohomoadamantane in compound 11 may limit aqueous solubility .
Q & A
Q. What are the common synthetic strategies for preparing 1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Urea formation via carbodiimide-mediated coupling between benzylamine derivatives and functionalized piperidine intermediates.
- Functional group modifications : Introduction of the 3-cyanopyridine moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Purification : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure >95% purity .
Q. How is the compound structurally characterized in academic research?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the urea core) .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction quantification .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side products?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- In-line monitoring : Use HPLC-MS to track intermediates and adjust reaction kinetics in real time.
- Protecting group strategies : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired cyclization .
Q. How should contradictory data in biological activity be resolved?
- Orthogonal assays : Validate results using complementary methods (e.g., Western blotting alongside enzymatic assays).
- Purity verification : Re-test compounds after re-purification via preparative HPLC to exclude impurities as confounding factors.
- Target engagement studies : Use CRISPR-Cas9 knockout models to confirm specificity .
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : Predict binding poses in target active sites (e.g., kinase domains).
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
- QSAR modeling : Correlate substituent effects (e.g., cyano group) with bioactivity .
Q. How to address compound instability during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C.
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to prevent hydrolysis of the urea moiety.
- Periodic QC checks : Monitor degradation via NMR or LC-MS every 6 months .
Methodological Challenges and Solutions
8. Designing pharmacokinetic (PK) studies for in vivo models:
- Sample preparation : Use protein precipitation or solid-phase extraction (SPE) to isolate the compound from plasma.
- LC-MS/MS quantification : Achieve nanogram-level sensitivity for bioavailability and half-life calculations.
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
9. Strategies for assessing off-target toxicity:
- Panel screening : Test against 50+ unrelated targets (e.g., GPCRs, ion channels) to evaluate selectivity.
- In vitro hepatotoxicity models : Use HepG2 cells or primary hepatocytes to predict liver damage.
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts .
10. Overcoming formulation challenges for in vivo delivery:
- Aqueous solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions.
- pH adjustment : Formulate at pH 4–5 to stabilize the urea linkage.
- Patent-based approaches : Reference prior art on aqueous formulations of structurally related ureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
